p-Quinquephenyl
Description
Overview of p-Quinquephenyl as a Polyphenyl Compound
This compound, with the molecular formula C₃₀H₂₂, is an organic compound composed of five benzene (B151609) rings linked in a linear, para configuration. ontosight.ai This structure classifies it as a polyphenyl, a group of compounds known for their thermal stability and rigid molecular framework. ontosight.ai It typically appears as a white crystalline solid with a high melting point, a common characteristic of polyphenyls. ontosight.ai The synthesis of this compound often involves multi-step chemical reactions, such as the Suzuki cross-coupling method, to form the carbon-carbon bonds between the phenyl rings. ontosight.ai Its molecular structure and purity are confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. ontosight.ai
Significance in Organic Electronics and Photonics
The distinct electronic and optical properties of this compound make it a compound of great interest in the realms of organic electronics and photonics. ontosight.ai Its conjugated structure facilitates efficient electron transport, a crucial characteristic for electronic and optoelectronic applications. When doped with potassium, this compound has demonstrated superconducting properties. The compound's high thermal stability and rigid, planar molecular structure make it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai Furthermore, its fluorescent properties have led to research into its potential for fluorescence-based sensing and imaging technologies. ontosight.ai
Organic semiconductors like this compound offer several advantages over their inorganic counterparts, such as silicon and germanium. rug.nltimestech.in A key benefit is their inherent flexibility, stemming from a low elastic modulus, which makes them suitable for use in deformable and wearable electronic devices. timestech.in They also exhibit high thermal stability, allowing them to operate effectively at elevated temperatures. rug.nl The manufacturing processes for organic semiconductors can be less complex and energy-intensive, often utilizing solution-based techniques at lower temperatures, which can lead to reduced production costs. timestech.in Additionally, these carbon-based materials are lightweight, a desirable attribute for portable and flexible electronics. rug.nltimestech.in
This compound is considered a rigid-rod molecule, meaning it has a rod-like shape that resists bending and compression. rug.nl This structural rigidity is a significant factor in its application in optoelectronic devices. rug.nl Its well-defined, linear structure allows for a high degree of molecular ordering in thin films, which is crucial for efficient charge transport. researchgate.net This property is particularly important in devices like organic field-effect transistors (OFETs), where the ordered arrangement of molecules directly impacts performance. researchgate.net The study of this compound as a prototypical rigid-rod molecule provides valuable insights into the behavior of more complex systems used in advanced materials science. rug.nlresearchgate.net
Advantages over Inorganic Semiconductors (Flexibility, Thermal Stability, Cost, Lightweight)
Comparison with Related Oligophenyls (p-Terphenyl, p-Quaterphenyl (B89873), p-Sexiphenyl)
This compound belongs to a series of p-oligophenyls, which are molecules composed of varying numbers of benzene rings linked in a para fashion. Its properties are often compared with those of its shorter and longer counterparts, such as p-terphenyl (B122091) (three rings), p-quaterphenyl (four rings), and p-sexiphenyl (B32268) (six rings). acs.org
As the number of phenyl rings increases in the p-oligophenyl series, certain trends in their physical and electronic properties are observed. For instance, the melting point and thermal stability generally increase with chain length. researchgate.net Spectroscopic studies have shown that as the number of benzene rings increases, the fluorescence intensity tends to increase while phosphorescence intensity decreases. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUOJTVNIHQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184751 | |
| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-05-0 | |
| Record name | p-Quinquephenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quinquephenyl | |
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| Record name | p-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactions of P Quinquephenyl
Advanced Synthetic Routes
Modern synthetic chemistry offers several robust pathways for the preparation of p-quinquephenyl, each employing unique catalysts and reaction sequences to achieve the desired carbon-carbon bond formations.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, making it highly suitable for the synthesis of polyphenyls like this compound. ontosight.aibeilstein-journals.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. beilstein-journals.orgmdpi.com In the context of this compound synthesis, this can be achieved through iterative coupling steps, for example, by reacting biphenyl (B1667301) boronic acid derivatives with halogenated precursors.
Chemoselective Suzuki cross-couplings have proven particularly valuable for the direct synthesis of functionalized this compound systems, especially when using starting materials containing both bromo and iodo substituents. mit.edu The reaction's effectiveness relies on the careful selection of the palladium catalyst, base, and solvent system to optimize yield and purity. scielo.org.mx
Table 1: Typical Components in Suzuki Cross-Coupling for Polyphenyl Synthesis
| Component | Example(s) | Role |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂, Pd/C, Pd(PPh₃)₄ | Facilitates the catalytic cycle |
| Organoboron Reagent | Phenylboronic acid, Biphenyl boronic acid | Provides one of the phenyl groups |
| Organohalide | 4-Iodoanisole, 1,5-Bis(4-bromophenyl) derivatives, Mixed iodo-bromo aromatics | Provides the other coupling partner |
| Base | Potassium carbonate (K₂CO₃) | Activates the organoboron species |
| Solvent | Dimethoxyethane (DME), Dimethylformamide (DMF), Toluene/Ethanol mixtures | Solubilizes reactants and reagents |
A specific multi-step synthesis for this compound utilizes triphenylphosphine (B44618) and p-xylylene dichloride as key starting materials. orgsyn.org The process begins with the reaction between triphenylphosphine and p-xylylene dichloride in dimethylformamide (DMF) under reflux to produce a white crystalline phosphonium (B103445) salt, p-xylylene-bis(triphenylphosphonium chloride). orgsyn.orgprepchem.com
This intermediate is then subjected to a Wittig reaction with cinnamaldehyde (B126680) in the presence of a base like lithium ethoxide to form 1,4-bis-(4-phenylbutadienyl)benzene. orgsyn.org The final step involves a Diels-Alder reaction between this diene and diethyl acetylenedicarboxylate (B1228247) in o-dichlorobenzene, followed by saponification with potassium hydroxide (B78521) and subsequent oxidative workup, to yield this compound. orgsyn.org
Table 2: Key Stages of the Triphenylphosphine and p-Xylylene Dichloride Method
| Step | Reactants | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Phosphonium Salt Formation | Triphenylphosphine, p-Xylylene dichloride | Dimethylformamide (solvent) | p-Xylylene-bis(triphenylphosphonium chloride) |
| 2. Wittig Reaction | p-Xylylene-bis(triphenylphosphonium chloride), Cinnamaldehyde | Lithium ethoxide (base) | 1,4-Bis-(4-phenylbutadienyl)benzene |
| 3. Cycloaddition & Aromatization | 1,4-Bis-(4-phenylbutadienyl)benzene, Diethyl acetylenedicarboxylate | Potassium hydroxide | this compound |
An elegant strategy for creating complex, extended polycyclic aromatic systems involves the synthesis and subsequent cyclization of ethynyl-substituted quinquephenyls. mit.eduresearchgate.net This method follows a two-step protocol. mit.edu First, p-alkoxyphenylethynyl-substituted quinquephenyl precursors are prepared using metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi-type couplings. mit.eduresearchgate.net
In the crucial second step, these precursor compounds are transformed into fused-ring structures through an electrophile-induced cyclization. mit.edu This key ring-forming reaction is promoted by strong electrophiles like trifluoroacetic acid (TFA) or iodonium (B1229267) tetrafluoroborate (B81430) and proceeds under mild conditions, effectively creating phenanthrene (B1679779) moieties integrated within the larger polycyclic framework. mit.eduresearchgate.net This methodology has been successfully applied to the synthesis of various polycyclic aromatic systems containing up to nine annelated rings. researchgate.net
The core of this synthetic pathway relies on a Diels-Alder reaction followed by an oxidative decarboxylation. tandfonline.comtandfonline.com In a similar synthesis, the intermediate 3,6-bis(p-biphenyl)-3,5-cyclohexadiene-1,2-trans-dicarboxylic acid is formed and then converted to this compound. tandfonline.com The final product is obtained as a green-tinged microcrystalline powder after recrystallization. tandfonline.com
Table 3: Synthetic Overview from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene
| Feature | Description | Reference |
|---|---|---|
| Starting Material | E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene | tandfonline.comtandfonline.com |
| Key Reactions | Diels-Alder Reaction, Oxidative Decarboxylation | tandfonline.comtandfonline.com |
| Number of Steps | 5 | tandfonline.com |
Conversion of Ethynyl-Substituted Quinquephenyls to Fused-Ring Structures
Chemical Reactions
The chemical reactivity of this compound is characteristic of aromatic hydrocarbons, though its extended π-system influences its behavior.
This compound can undergo oxidation when treated with strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are typically employed for this purpose. These reactions are powerful enough to modify the aromatic rings. libretexts.org The oxidation of this compound with these reagents often results in the formation of quinone derivatives. Chromium (VI) reagents, like chromium trioxide, and potassium permanganate are well-known oxidants for a wide range of organic molecules, capable of converting alcohols to carbonyls and alkylbenzenes to carboxylic acids. libretexts.orgresearchgate.netlibretexts.org
Table 4: Oxidation of this compound
| Oxidizing Agent | Typical Product Class |
|---|---|
| Potassium Permanganate (KMnO₄) | Quinone derivatives |
Reduction Reactions
The reduction of this compound has been explored using various reagents, leading to the formation of partially hydrogenated derivatives or anionic species. While reductions with complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can yield partially hydrogenated products, detailed studies have focused on the chemical reduction with alkali metals. This approach facilitates the formation of discrete anionic forms of the molecule, allowing for in-depth investigation of its electronic and structural transformations upon electron uptake.
Formation and Characterization of Doubly Reduced Anions with Alkali Metals
The chemical reduction of this compound (C₃₀H₂₂, designated as 1 ) with alkali metals such as lithium, potassium, and rubidium in tetrahydrofuran (B95107) (THF) has been shown to readily produce the doubly reduced anion, 1²⁻ . acs.orgacs.org The reaction progress can be monitored by UV-Vis absorption spectroscopy, which shows a color change from purple to blue, indicating a two-step reduction process. albany.edu While the intermediate monoanion radical (1⁻ ) can be detected by EPR spectroscopy, it is a transient species that quickly converts to the more stable dianion. albany.edu
The resulting doubly reduced anions have been isolated and crystallized with different alkali metal counterions, allowing for detailed characterization by single-crystal X-ray diffraction, NMR spectroscopy, and computational methods. acs.org The use of different alkali metals (Li, Na, K, Rb) influences the coordination environment and the specific binding interactions within the resulting crystalline structures. acs.org
For instance, X-ray crystallographic analysis has revealed that the binding of the alkali metal ions differs between lighter metals (Li⁺, Na⁺) and heavier ones (K⁺, Rb⁺). acs.org These structural studies provide definitive evidence for the formation of the dianion and offer precise data on how the molecular geometry of this compound is altered by the addition of two electrons and complexation with the counterions. acs.orgresearchgate.net The ¹H NMR spectra of the doubly reduced species show significant upfield shifts for all proton signals compared to the neutral molecule, which is a clear indicator of the increased electron density and the reduction in the aromaticity of the phenyl rings. acs.org
Investigation of Aromaticity Reduction and Quinoidal Distortion upon Reduction
The addition of two electrons to the this compound framework has profound effects on its electronic structure, leading to a significant loss of aromaticity and a noticeable geometric distortion toward a quinoidal form. acs.orgacs.org In its neutral state, this compound consists of a chain of five strongly aromatic benzene (B151609) rings. acs.org Upon reduction to the dianion 1²⁻ , the aromatic character is substantially diminished. acs.org
Computational analyses and experimental X-ray diffraction data provide a detailed picture of this transformation. acs.org The analysis of carbon-carbon bond lengths within the phenyl rings of the dianion reveals a distinct pattern of bond length alternation, where bonds that are short in the neutral molecule become longer, and vice-versa. This change is a hallmark of a shift from a delocalized aromatic system to a more localized quinoidal structure. acs.orgacs.org This quinoidal character is most pronounced in the central rings of the molecule. acs.org
The degree of this distortion and the loss of aromaticity are influenced by the coordinating alkali metal cation. Complexation with the metal cations helps to relieve some of the excess negative charge on the this compound dianion. acs.org This interaction mitigates the quinoidal distortion to some extent, allowing the system to regain a small amount of its aromatic character compared to a theoretical, uncomplexed dianion. acs.org
The table below summarizes the conceptual changes observed upon the two-electron reduction of this compound.
| Property | Neutral this compound | Doubly Reduced this compound (1²⁻) |
| Electronic State | Highly aromatic | Significantly reduced aromaticity acs.orgacs.org |
| Geometry | Benzenoid (aromatic) | Quinoidal distortion acs.orgacs.org |
| ¹H NMR Shifts | Standard aromatic region | Significant upfield shifts acs.org |
| Electron Acceptor | Functions as a two-electron acceptor acs.org | N/A |
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.comlibretexts.org For oligo- and polyphenylenes, the terminal rings are generally more reactive towards electrophiles than the internal rings.
Halogenation: The halogenation of this compound, such as bromination or chlorination, is an expected electrophilic aromatic substitution reaction. These reactions typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently strong electrophile (e.g., Br⁺ or Cl⁺). mt.com The reaction would proceed by the attack of the π-electron system of one of the terminal phenyl rings on the electrophile, leading to substitution, predominantly at the para position (C4) of the terminal ring due to steric hindrance at the ortho positions.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com While specific studies on the nitration of this compound are not widely detailed, the outcomes can be inferred from studies on the closely related p-quaterphenyl (B89873). rsc.org For p-quaterphenyl, nitration with acetyl nitrate (B79036) selectively yields 4-nitro- and 4,4'''-dinitro-quaterphenyl, with substitution occurring exclusively at the para positions of the terminal rings. rsc.org No substitution is observed on the inner rings or at the ortho or meta positions of the terminal rings. rsc.org A similar selectivity would be anticipated for this compound, leading to the formation of 4-nitro-p-quinquephenyl and 4,4''''-dinitro-p-quinquephenyl.
The table below outlines the expected products for the electrophilic aromatic substitution of this compound based on the reactivity of related compounds.
| Reaction | Reagents | Expected Major Product(s) |
| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-Bromo-p-quinquephenyl, 4,4''''-Dibromo-p-quinquephenyl |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-p-quinquephenyl, 4,4''''-Dinitro-p-quinquephenyl rsc.org |
Crystallography and Supramolecular Architecture of P Quinquephenyl
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) has been an indispensable tool for elucidating the precise three-dimensional arrangement of p-quinquephenyl molecules in the solid state. ontosight.aimdpi.comdntb.gov.ua These studies have provided detailed insights into its crystal structure at various temperatures, revealing key information about its molecular conformation and packing.
Determination of Crystal Structure at Varying Temperatures (e.g., 293 K, 85 K)
SCXRD studies have been conducted on this compound at both room temperature (293 K) and low temperature (85 K) to understand the effect of temperature on its crystal structure. mdpi.comresearchgate.net At room temperature, the crystal structure of this compound has been well-established and is consistent across multiple studies. mdpi.comkpi.ua However, low-temperature investigations have revealed significant changes in the crystal packing and molecular conformation.
A notable study refined the crystal structure of this compound at both 293 K and 85 K. mdpi.comresearchgate.net The data collected at room temperature aligned with previously reported structures. mdpi.com Importantly, the study at 85 K provided new insights into a low-temperature phase, which had not been previously characterized in such detail. mdpi.com Another study also reported on the crystal structure at 110 K, noting a time-dependent solid-state transition when crystals are cooled. kpi.uaudayton.edu
Space Group and Unit Cell Parameters
At room temperature (293 K), this compound crystallizes in the monoclinic space group P2₁/c. kpi.uaacs.org The unit cell parameters at this temperature have been reported as a = 22.056 Å, b = 5.581 Å, c = 8.070 Å, and β = 97.91°. kpi.ua Another study at 293 K reported similar parameters: a = 22.080(4) Å, b = 5.586(1) Å, c = 8.078(2) Å, and β = 97.90(3)°. mdpi.com
Upon cooling to 85 K, a phase transition occurs, and the crystal system changes to triclinic, with the space group P-1. mdpi.comresearchgate.net This low-temperature structure was solved for the first time in this space group. mdpi.com At 110 K, it was observed that the unit cell parameters b and c approximately double, while the a-axis remains nearly the same as in the room temperature cell. kpi.ua
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 293 | Monoclinic | P2₁/c | 22.080(4) | 5.586(1) | 8.078(2) | 90 | 97.90(3) | 90 | 983.5(4) | mdpi.com |
| 293 | Monoclinic | P2₁/c | 22.056 | 5.581 | 8.070 | - | 97.91 | - | - | kpi.ua |
| 85 | Triclinic | P-1 | 21.848(4) | 11.026(2) | 16.031(3) | 90.38(3) | 98.39(3) | 89.81(3) | 3815(1) | mdpi.com |
Analysis of Molecular Conformation (e.g., Planarity, Torsion Angles)
The conformation of the this compound molecule is highly dependent on temperature. At room temperature, the molecule adopts a nearly planar conformation. mdpi.comkpi.ua The torsion angles between the adjacent phenyl rings are very small, not exceeding 1.4°. mdpi.com This planarity is thought to be an average conformation resulting from the balance between intramolecular forces that favor a twisted conformation and intermolecular forces in the crystal lattice that promote planarity. kpi.uaaip.org
In contrast, at the low temperature of 85 K, the molecular conformation is distinctly non-planar. mdpi.com The phenyl rings are significantly twisted relative to each other, with torsion angles between neighboring rings exceeding 20°. researchgate.net This conformational change from planar to twisted upon cooling is a key feature of the low-temperature phase transition. mdpi.comtsukuba.ac.jp
Packing Arrangements (e.g., Herringbone, Lamellar Stacking)
In the crystalline phase at room temperature, this compound molecules pack in a classic herringbone arrangement. rug.nlacs.org This face-to-edge packing is a common motif for oligo- and polyphenyls. rug.nlnih.gov In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, which minimizes repulsive interactions and maximizes attractive van der Waals forces. rug.nlacs.org The molecules form layers parallel to the ab plane. acs.org
In the liquid crystalline phase, the packing changes to a lamellar 2-D configuration, where the molecules are still layered but have more rotational and translational freedom. rug.nl
Polymorphism and Phase Transitions
This compound exhibits a rich polymorphism, transitioning between different solid and liquid crystalline phases as a function of temperature. kpi.uaoup.com These phase transitions are accompanied by changes in molecular conformation and packing.
Crystal-Liquid Crystal-Liquid Phase Transitions
This compound is known to be a thermotropic liquid crystal. kpi.ua Upon heating, the crystalline solid (K) transitions to a nematic liquid crystal phase (N) before finally melting into an isotropic liquid (I). rug.nlresearchgate.net The transition from the crystalline to the nematic phase involves the loss of long-range positional order while maintaining a degree of orientational order. The transition to the isotropic liquid marks the loss of all long-range order.
The transition temperatures for these phases have been reported, although they can be very high. researchgate.net For instance, the melting point (crystal to nematic) is around 380°C, and the clearing point (nematic to isotropic liquid) is at approximately 415°C. researchgate.net Some studies have also suggested the existence of a monotropic smectic A phase upon cooling from the nematic phase, just before crystallization. researchgate.net
Furthermore, a broad phase transition has been detected around 264 K using adiabatic calorimetry. tsukuba.ac.jpoup.com This transition is attributed to the change in the average molecular conformation from planar to twisted as the sample is cooled, corresponding to the structural changes observed in low-temperature X-ray diffraction studies. tsukuba.ac.jpoup.com
| Transition | Temperature (°C) | Temperature (K) | Method | Reference |
|---|---|---|---|---|
| Crystal to Nematic (Melting) | ~380 | ~653 | - | researchgate.net |
| Nematic to Isotropic (Clearing) | ~415 | ~688 | - | researchgate.net |
| Nematic to Smectic A (on cooling) | 390 | 663 | - | researchgate.net |
| Planar to Twisted Conformation | -9 | 264 | Adiabatic Calorimetry | tsukuba.ac.jpoup.com |
Twist Phase Transitions and Molecular Conformation Changes
The conformation of this compound is not static and undergoes significant changes with temperature. At room temperature (293 K), the molecule adopts an almost flat or planar conformation within its crystal structure, with the torsion angles between adjacent phenyl rings not exceeding 1.4°. mdpi.com However, upon cooling, a notable conformational change occurs.
A broad phase transition has been identified around 264 K, which is attributed to a change from a planar to a twisted molecular conformation as the temperature decreases. oup.comtsukuba.ac.jp This transition is characterized by a broad hump in heat capacity measurements. oup.comtsukuba.ac.jp At 85 K, single-crystal X-ray diffraction reveals that the phenyl groups in the this compound molecule are significantly deployed relative to each other, resulting in a non-planar, twisted structure. mdpi.com This low-temperature crystalline modification belongs to the P-1 space group. mdpi.com The transition from a planar to a twisted conformation is a key feature of the molecular behavior of this compound in the crystalline state. mdpi.comoup.com
Table 1: Conformational and Phase Transition Data for this compound
| Temperature (K) | Phase/State | Molecular Conformation | Key Characteristics |
|---|---|---|---|
| 293 | Crystal | Nearly Planar | Torsion angles between phenyl groups ≤ 1.4° mdpi.com |
| ~264 | Crystal | Planar to Twisted Transition | Broad hump in heat capacity detected oup.comtsukuba.ac.jp |
| 85 | Crystal | Twisted | Significant deployment of phenyl groups relative to each other mdpi.com |
Smectic and Nematic Phases in Liquid Crystalline States
As a prototypical rigid rod-like molecule, this compound exhibits thermotropic liquid crystalline behavior at elevated temperatures. rug.nlclaudiozannoni.it It transitions from a crystalline solid (K) to a nematic liquid crystal (N) phase before becoming an isotropic liquid (I) at even higher temperatures. rug.nl The nematic phase is characterized by long-range orientational order of the molecules, but no long-range positional order. scielo.br
Atomistic molecular dynamics simulations and experimental studies have elucidated the phase sequence of this compound. Upon cooling from the isotropic phase, it first transitions to a nematic phase at approximately 715 K (442 °C). claudiozannoni.it Further cooling leads to the formation of a smectic A (SA) phase at around 657 K (384 °C). claudiozannoni.it A monotropic smectic A phase has also been observed experimentally upon cooling at 390 °C, just before crystallization. researchgate.netacs.org In the smectic A phase, the molecules are organized into layers. scielo.br The transition temperatures for this compound are notably high. researchgate.net
Table 2: Experimentally Determined and Simulated Liquid Crystalline Phase Transition Temperatures for this compound
| Transition | Experimental Temperature (°C) | Simulated Temperature (K) |
|---|---|---|
| Nematic to Isotropic (TNI) | ~415-426 researchgate.netresearchgate.net | ~715 claudiozannoni.it |
| Crystal to Nematic (TKN) | ~380-393 researchgate.netresearchgate.net | - |
| Smectic A to Nematic (TSNA) | 390 (monotropic) researchgate.netacs.org | ~657 claudiozannoni.it |
Supramolecular Nano-assemblies
The ability of this compound and its derivatives to form ordered structures extends beyond its liquid crystalline phases into the realm of supramolecular nano-assemblies, driven by specific intermolecular interactions. rsc.org
Non-covalent interactions, particularly C-H...π and π-π stacking interactions, play a crucial role in the supramolecular architecture of this compound and its derivatives. wikipedia.org In the crystalline state, this compound molecules are arranged in a herringbone (face-to-edge) packing, which is a classic example of C-H...π interactions influencing the solid-state structure. rug.nl The crystal structure of a diamine derivative of this compound also reveals a network of intermolecular C-H...π interactions. researchgate.net These interactions, along with π-π stacking, are fundamental in the self-assembly processes that lead to the formation of larger, ordered structures. sci-hub.se The stability of these assemblies is dictated by the delicate balance of these non-covalent forces. frontiersin.org
Modifying the linear, rod-like geometry of this compound by substituting heterocyclic rings (such as thiophene, oxadiazole, or oxazole) or a 1,3-phenylene into its core leads to significant changes in its liquid crystalline properties. researchgate.netacs.org These substitutions alter the molecular shape, creating "javelin," "hockey stick," or "boomerang" geometries. researchgate.net
Generally, introducing nonlinearity into the molecular structure depresses the melting transition temperature. researchgate.netacs.org
Boomerang-shaped molecules , which are symmetric, such as 2,5-bis(biphenyl-4-yl)-1,3,4-oxadiazole, tend to melt into isotropic phases and exhibit only small monotropic mesophases. researchgate.net
Hockey stick-shaped molecules , which are asymmetric, like 2-terphenyl-4-yl-5-phenyl-1,3,4-oxadiazole, show more stable enantiotropic liquid crystalline phases, including both nematic and smectic phases. researchgate.netacs.org
High-temperature X-ray diffraction studies of the smectic phase in these hockey stick-shaped mesogens indicate an interdigitated, bilayer-like supramolecular architecture. researchgate.netacs.org These findings suggest that steric packing considerations, dictated by the molecular shape, are dominant in determining the preference for nematic versus smectic phases. researchgate.netacs.org
The self-assembly of this compound can be further controlled by attaching functional groups. For instance, coil-rod-coil molecules with a this compound rod segment and oligo(ethylene oxide) coil segments exhibit complex self-assembly behavior. rsc.org
Derivatives with lateral methoxyl groups on the central this compound segment self-assemble into oblique columnar structures in the crystalline phase and exhibit nematic phases. rsc.org
In contrast, derivatives with lateral hydroxyl groups self-organize into hexagonal perforated lamellar and oblique columnar nanostructures in the crystalline and liquid crystalline states, respectively. rsc.org
These results underscore how the introduction of different functional groups can tune the non-covalent interactions of the this compound building blocks, thereby directing the formation of a variety of supramolecular nano-structures in the bulk state. rsc.orgfrontiersin.org
Advanced Spectroscopic Characterization and Optical Properties of P Quinquephenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of p-Quinquephenyl and its derivatives. ontosight.ai In the ¹H NMR spectrum of a this compound derivative with ethynyl (B1212043) substituents, the complexity of the signals can sometimes be attributed to slow conformational dynamics on the NMR timescale. mit.edu For some derivatives, such as one featuring three chemically nonequivalent methyl groups, the ¹H NMR spectrum shows distinct singlets for these groups. mit.edu
The ¹³C NMR spectrum of this compound derivatives can also be affected by molecular dynamics. mit.edu In certain substituted p-quinquephenyls, not all expected aromatic resonances are observed, which is likely due to the coincidental overlap of signals. mit.edu For instance, one derivative displayed 17 out of 23 expected aromatic resonances. mit.edu Conversely, a different derivative that exhibited all 21 expected resonances in its ¹³C NMR spectrum also showed a strong absorption band in its UV-vis spectrum, suggesting a more planar backbone. mit.edu The characterization of this compound and its derivatives is routinely accomplished using both ¹H and ¹³C NMR spectroscopy to ensure regioregularity and purity.
For the unsubstituted this compound, recording the ¹H NMR spectrum in THF-d8 at elevated temperatures, such as 60 °C, can be necessary to achieve adequate resolution. doi.org Variable-temperature ¹H NMR studies of its reduced forms have also been conducted to understand their dynamic behavior in solution. doi.org
Mass Spectrometry
Mass spectrometry is an essential technique for determining the molecular weight and confirming the identity of this compound and its derivatives. ontosight.ai Electron ionization (EI) mass spectrometry of this compound shows a prominent molecular ion peak at an m/z of 382, corresponding to its molecular weight. nih.govnist.gov Other significant peaks are observed at m/z 383 and 191. nih.gov
For higher molecular weight or less volatile derivatives of this compound, other ionization methods are employed. Laser desorption ionization mass spectrometry (LDI-MS) has proven effective for the characterization of this compound model systems where Fast Atom Bombardment (FAB-MS) was inadequate. mit.edu LDI-MS, performed without a matrix in positive ion mode, provided clean molecular ion signals for these complex structures. mit.edu Additionally, MALDI-TOF mass spectrometry has been used to confirm the structure of derivatives, such as a hexa-peri-hexabenzocoronene precursor derived from a this compound derivative. nih.gov
Photophysical Properties
This compound is recognized for its significant photophysical properties, particularly its strong blue fluorescence, making it a material of interest for optoelectronic applications. mdpi.com
Fluorescence Behavior and Quantum Yield Studies
This compound and its derivatives are known for their high fluorescence quantum yields. researchgate.net In cyclohexane, this compound exhibits a fluorescence quantum yield of 0.89. photochemcad.com The quantum yield can be influenced by the solvent, with values of 0.98 in dioxane and 0.63 in hexane (B92381) being reported. mdpi.com For some tetramethyl and tetra-t-butyl substituted this compound derivatives, the quantum yield in dioxane is remarkably high, at 0.98 and 0.97, respectively. researchgate.net
The fluorescence quantum yield is also sensitive to the physical state of the material. For instance, the quantum yield of a this compound single crystal is 0.95, which decreases to 0.63 for a solution in hexane. mdpi.com Dendronized polyethers incorporating this compound moieties also exhibit high fluorescence quantum yields in solution, around 0.8, which can remain significantly high (up to 0.6) in the solid state. demokritos.gr
Table 1: Fluorescence Quantum Yield of this compound and its Derivatives in Various Solvents
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound | Cyclohexane | 0.89 photochemcad.com |
| This compound | Dioxane | 0.98 researchgate.net |
| This compound | Tetrahydrofuran (B95107) (THF) | 0.93 |
| This compound | Hexane | 0.63 mdpi.com |
| 2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI) | Dioxane | 0.98 researchgate.net |
| 3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI) | Dioxane | 0.97 researchgate.net |
| Dendronized Polyether (DP11) | Solution | 0.83 demokritos.gr |
| Dendronized Polyether (DP12) | Solution | 0.78 demokritos.gr |
This table is interactive. Users can sort and filter the data as needed.
Optical Absorption and Photoluminescence Spectra in Solutions and Crystalline Films
The optical absorption and photoluminescence (PL) spectra of this compound have been studied in both solution and crystalline forms. mdpi.comresearchgate.net In dimethylformamide, this compound shows an absorption maximum at 312 nm. photochemcad.com In hexane and THF solutions, the absorption and PL spectra are well-defined. mdpi.comresearchgate.net
When transitioning from a crystalline state to a solution, a hypsochromic (blue) shift is observed in both the absorption and photoluminescence bands. mdpi.com The magnitude of this shift is dependent on the solvent's polarity. mdpi.com For crystalline films, the photoluminescence spectrum can be influenced by reabsorption effects, which can obscure shorter wavelength bands, such as one at 382 nm. mdpi.com By analyzing films of varying thicknesses, it is possible to calculate a PL spectrum free from reabsorption. mdpi.com
Solvatochromic Effects
This compound exhibits a positive solvatochromic effect, where the position of the absorption and photoluminescence bands shifts in response to the polarity of the solvent. mdpi.comresearchgate.net This effect is attributed to the influence of the surrounding solvent molecules on the conformation of the this compound molecule. mdpi.com A greater hypsochromic shift is observed in less polar solvents. mdpi.com For example, the shift is more significant in hexane (0.42 eV) compared to more polar solvents like DMF and THF (0.23–0.25 eV) when compared to the crystal spectra. mdpi.com This solvatochromism is also linked to the fluorescence quantum yield, with a larger hypsochromic shift corresponding to a lower quantum yield. mdpi.com
Table 2: Solvatochromic Shift of this compound in Different Solvents Relative to the Crystal
| Solvent | Hypsochromic Shift (eV) |
| Hexane | 0.42 mdpi.com |
| Tetrahydrofuran (THF) | ~0.23–0.25 mdpi.com |
| Dimethylformamide (DMF) | ~0.23–0.25 mdpi.com |
This table is interactive. Users can sort and filter the data as needed.
UV-Vis Spectroscopy of Derivatives and Precursors
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in this compound derivatives and their precursors. nih.gov For instance, the UV-Vis spectrum of a this compound derivative with ethynyl and methoxy (B1213986) substituents shows an intense absorption band at 296 nm, which is attributed to a high degree of planarity in the p-phenylene backbone. mit.edu In contrast, a conformationally dynamic derivative exhibits a much weaker band at 286 nm, suggesting a less planar structure. mit.edu Both of these derivatives also display absorption maxima around 342 nm with shoulders at 364 nm. mit.edu
The synthesis of this compound from precursors like E,E-1,4-bis(4-bromophenyl)-1,3-butadiene has been monitored and characterized using UV-Vis spectroscopy. researchgate.net Furthermore, the electronic absorption spectra of precursors to complex fused-ring systems derived from this compound, such as hexa-peri-hexabenzocoronene, are confirmed using this technique. nih.gov The UV-Vis spectra of various porphyrin derivatives incorporating other chemical moieties have also been extensively studied. scienceopen.com
Computational Chemistry and Theoretical Studies of P Quinquephenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uk It is widely employed to predict the properties of molecules like p-Quinquephenyl, from their preferred shapes to their electronic and optical characteristics.
The global minimum energy conformation for oligo-p-phenylenes is a twisted structure, not a flat one. researchgate.net This twist arises from a balance between the delocalization of π-electrons, which favors a planar structure, and steric hindrance between ortho-hydrogen atoms on adjacent rings, which favors a twisted conformation. For this compound, there are two unique torsion angles: the outer angle (between the terminal and adjacent rings) and the inner angle (between the three central rings).
Quantum chemical calculations using various methods, including DFT (B3LYP) and Møller-Plesset perturbation theory (MP2), have determined that the minimum energy conformation occurs when the torsional angles are around 40 degrees. claudiozannoni.it In the excited state, these angles tend to decrease as the molecule becomes more planar. For a p-phenylene trimer, the average torsion angle is predicted to be around 37°, which reduces to about 10° in the excited state. rsc.org
| Method | Oligomer | State | Calculated Torsional Angle (°) | Reference |
|---|---|---|---|---|
| DFT/MP2 | This compound | Ground | ~40 | claudiozannoni.it |
| TD-B3LYP | p-Terphenyl (B122091) | Ground | 37 | rsc.org |
| TD-B3LYP | p-Terphenyl | Excited | 10 | rsc.org |
The efficiency of charge transfer in organic electronic devices depends critically on the electronic coupling between adjacent molecules. DFT is a primary tool for calculating these coupling values (transfer integrals) for various molecular arrangements.
Studies on this compound dimers have been performed to understand how hole and electron transfer processes are influenced by the mutual orientation of the molecules. rug.nl These calculations show that charge transfer is highly dependent on the distance and relative displacement of the molecules, which are motions allowed in the liquid crystalline phase. The results indicate that this compound is preferentially a hole conductor in most configurations. rug.nl
The electronic coupling for hole transfer shows an exponential decay as the separation distance between the molecules increases. rug.nl For instance, in a dimer constructed from the experimental herringbone crystal structure, the calculated electronic coupling for hole transfer was 150 mV. rug.nl High electronic coupling values are particularly associated with the parallel displacement of the molecules, suggesting that the liquid crystalline phase can enhance hole transfer compared to the crystalline or liquid phases. rug.nl
DFT calculations are crucial for predicting the optoelectronic properties of this compound. These properties can be significantly tuned by doping, which involves introducing charge carriers into the material.
In its neutral state, the structure of this compound is characterized by the torsional angles between the rings. researchgate.net Upon doping (either n-doping with electrons or p-doping with holes), the molecule tends to adopt a fully planar conformation. researchgate.net This planarization enhances π-conjugation and significantly alters the electronic and optical properties.
Theoretical studies on potassium-doped this compound (K₃C₃₀H₂₂) show that charge transfer from the potassium atoms to the organic molecules leads to the metallization of the system. hpstar.ac.cn First-principles calculations predict that approximately 2.2 electrons per formula unit are transferred. This charge transfer results in the emergence of metallic features, with two electronic bands crossing the Fermi level and a calculated density of states (DOS) at the Fermi level of about 4.9 states/eV/f.u. hpstar.ac.cn This metallic state is a prerequisite for the observed superconductivity in this doped material. hpstar.ac.cn
| System | Property | Value | Reference |
|---|---|---|---|
| Neutral this compound | Conformation | Twisted | researchgate.net |
| Doped this compound | Conformation | Planar | researchgate.net |
| K₃C₃₀H₂₂ | Charge Transfer (e/f.u.) | ~2.2 | hpstar.ac.cn |
| K₃C₃₀H₂₂ | DOS at Fermi Level (states/eV/f.u.) | 4.9 | hpstar.ac.cn |
First-principles calculations based on DFT can be used to predict the most stable crystal structures of a material. This involves calculating the formation energy for various possible arrangements of molecules in a crystal lattice.
For pristine this compound, theoretical calculations correctly predict the stable crystal structure to have the space group P2₁/c, which is in agreement with experimental X-ray diffraction data. hpstar.ac.cnkpi.ua When this compound is doped with potassium, calculations of formation energy as a function of potassium chemical potential are used to determine the most stable doped phase. hpstar.ac.cn For the superconducting phase observed at 7.3 K, the predicted stable crystal structure is identified as K₃C₃₀H₂₂ with a P2₁ space group. hpstar.ac.cn In this predicted structure, the organic molecules and potassium atoms are nearly coplanar, forming a layered arrangement. The volume of this doped system is expanded by 12.8% compared to the pristine crystal. hpstar.ac.cn
| System | Property | Space Group | a (Å) | b (Å) | c (Å) | β/γ (°) | Reference |
|---|---|---|---|---|---|---|---|
| Pristine this compound (Experimental) | Unit Cell | P2₁/c | 22.056 | 5.581 | 8.070 | β = 97.91 | kpi.ua |
| Pristine this compound (Theoretical) | Unit Cell | P2₁/c | Agrees with experiment | hpstar.ac.cn | |||
| K₃C₃₀H₂₂ (Theoretical) | Unit Cell | P2₁ | 6.914 | 22.619 | 6.981 | γ = 82.2 | hpstar.ac.cn |
Opto-electronic Properties in Neutral and Doped States
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, atomistic MD simulations are used to study its collective behavior, such as the formation of liquid crystal phases and the dynamics within these phases.
Atomistic MD simulations have provided a detailed picture of the molecular organization and thermotropic phase behavior of this compound. claudiozannoni.itnih.gov These simulations, which require a carefully tuned force field often developed with the aid of DFT calculations, can predict phase transition temperatures and characterize the structure of different phases. claudiozannoni.itresearchgate.net
Simulations show that upon cooling from the isotropic liquid phase, this compound exhibits a rich sequence of phase transitions. nih.govresearchgate.net A transition to a nematic phase is observed around 715 K, followed by a smectic Sₐ phase at approximately 657 K, and another smectic phase around 642 K, before the system crystallizes at about 617 K. claudiozannoni.itnih.govresearchgate.net These simulations provide valuable insights into the orientational and positional ordering of the molecules in each phase. claudiozannoni.it The simulations also reveal that internal torsions and bending make the this compound molecule less rigid than its simple rod-like appearance would suggest, a factor that influences its liquid-crystalline properties. claudiozannoni.itnih.govresearchgate.net
| Transition | Simulated Temperature (K) | Reference |
|---|---|---|
| Isotropic to Nematic | ~715 | claudiozannoni.itresearchgate.net |
| Nematic to Smectic Sₐ | ~657 | claudiozannoni.itresearchgate.net |
| Smectic Sₐ to Smectic Sₓ | ~642 | claudiozannoni.it |
| Smectic Sₓ to Crystalline | ~617 | claudiozannoni.itresearchgate.net |
Force Field Development and Parameter Optimization
The accurate simulation of this compound's (P5) behavior, particularly in condensed phases like liquid crystals, necessitates the development of precisely tuned force fields. claudiozannoni.it Standard, general-purpose force fields like the General Amber Force Field (GAFF) often overestimate the intermolecular attractions in mesogenic molecules, leading to inaccurate predictions of phase transition temperatures. rsc.orgrsc.org Consequently, specific optimization is required for molecules like this compound.
A key approach involves refining existing force fields by adjusting critical parameters. rsc.orgresearchgate.net For this compound, researchers have developed atomistic simulations by optimizing force field parameters to ensure that the predicted density and phase diagram align with experimental data. researchgate.net This optimization process often involves high-level quantum chemistry calculations. For instance, partial atomic charges have been computed at the MP2//cc-pVDZ level of theory using the electrostatic potential (ESP) scheme. claudiozannoni.it Furthermore, the inter-ring torsional potentials, which are crucial for describing the molecule's flexibility, were also evaluated at the same level of theory and incorporated into the force field. claudiozannoni.it
In one study, Olivier et al. performed molecular dynamics (MD) simulations where force field parameters were optimized using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations. researchgate.net Another approach utilized the AMBER-OPLS force field but refitted the torsional energy profiles and scaled non-bonded interaction parameters specifically to reproduce the phase behavior of this compound. researchgate.net These tailored force fields are crucial for accurately simulating the thermodynamic, structural, and dynamic properties of this compound systems. researchgate.net
| Force Field Approach | Methodology | Objective | Reference |
| Custom Atomistic FF | Partial charges and inter-ring torsional potentials computed at the MP2//cc-pVDZ level. | To reproduce experimental density and phase diagram. | researchgate.net, claudiozannoni.it |
| Modified AMBER-OPLS | Refitted torsional energy profiles and scaled non-bonded parameters. | To reproduce the density of the nematic phase at a specific temperature (660 K). | researchgate.net |
| GAFF-LCFF (General) | Refinement of Lennard-Jones parameters and torsional angles for mesogenic fragments. | To improve the prediction of phase transition temperatures for a range of liquid crystals. | rsc.org, rsc.org |
Assessment of Molecular Rigidity and Flexibility
Para-quinquephenyl is often presented as an archetypal rigid-rod molecule, a simple and ideal model for studying calamitic liquid crystals. claudiozannoni.itnsf.gov Its elongated shape with an idealized cylindrical form seems to perfectly embody the theoretical concept of a rigid mesogen. claudiozannoni.itnsf.gov However, computational studies and atomistic simulations have challenged this simplistic view, revealing a significant degree of molecular flexibility. claudiozannoni.it
This non-rigidity is not a minor theoretical detail; it has practical consequences for the material's properties. The interplay between molecular flexibility and ordering is critical, and insights from combining nuclear magnetic resonance (NMR) experiments with high-fidelity molecular dynamics simulations have helped to quantify the role of this flexibility. nsf.gov These studies confirm that the flexibility of the this compound molecule must be taken into account to accurately interpret experimental data and understand its phase behavior. nsf.gov
Electronic Structure Calculations
Investigation of Electron Addition and Metal Complexation on the Core
Computational methods have been instrumental in understanding the consequences of electron addition and metal complexation on the this compound core. acs.org Studies involving the chemical reduction of this compound with alkali metals have shown the facile formation of a doubly reduced anion, [this compound]²⁻. acs.orgresearchgate.net
Theoretical investigations complement experimental characterizations, such as single-crystal X-ray diffraction, to elucidate how the electronic structure is perturbed. acs.org The use of different alkali metals (from Lithium to Cesium) allows for tuning the metal binding in the resulting crystalline products. acs.orgresearchgate.net Computational analysis helps to rationalize the observed coordination patterns of the metal cations to the π-system of the reduced this compound backbone. acs.org DFT calculations have been used to analyze the stability of such complexes, demonstrating, for example, that the formation of highly charged carbanions can be stabilized through coordination with Li⁺ ions under specific experimental conditions. researchgate.net
Analysis of Aromaticity Changes and Quinoidal Character upon Reduction
The addition of electrons to the this compound core induces profound changes in its electronic structure, specifically concerning its aromaticity. acs.org While the neutral molecule consists of five locally aromatic phenyl rings, computational studies reveal that the two-electron reduction to [this compound]²⁻ causes a significant structural and electronic reorganization. acs.orgalbany.edu
The primary finding from these theoretical analyses is a distinct shift from a locally aromatic character to a more pronounced quinoidal character in the doubly reduced anion. acs.org This transformation is reflected in the calculated bond lengths, where the C-C bonds within the rings and between the rings alter to match the pattern expected for a quinoidal structure. albany.edu This change is a key consequence of the electron addition. acs.org
Interestingly, the degree of this quinoidal character can be influenced by the surrounding environment. Computational results show that the quinoidal nature of the [this compound]²⁻ anion is mitigated by complexation with alkali metal cations. acs.org This demonstrates an intricate interplay between charge, aromaticity, and metal coordination on the electronic state of the molecule. acs.orgresearchgate.net
| State of this compound | Electronic Character | Structural Features | Influencing Factors |
| Neutral | Locally Aromatic | Benzene-like rings | - |
| Doubly Reduced (Anion) | Quinoidal | Bond length alteration towards quinoid form | Addition of two electrons |
| Doubly Reduced (Complexed) | Mitigated Quinoidal | Less pronounced quinoidal character than the "naked" anion | Complexation with metal cations |
Frontier Orbital Energy Positions and Band Gap Narrowing
The electronic and optical properties of conjugated molecules like this compound are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals constitutes the HOMO-LUMO gap (ΔE), a critical parameter that influences the molecule's reactivity and absorption spectrum. researchgate.netajchem-a.com
For oligo-para-phenylenes, a well-established trend is that as the number of conjugated phenyl rings increases, the HOMO-LUMO gap shrinks. stackexchange.com This occurs because adding more π-systems in conjugation raises the energy of the HOMO and lowers the energy of the LUMO, bringing them closer together. stackexchange.com Therefore, this compound has a narrower band gap compared to its shorter analogues like biphenyl (B1667301) or p-terphenyl.
This band gap narrowing has significant implications. A smaller HOMO-LUMO gap corresponds to absorption of longer wavelengths of light. stackexchange.com Furthermore, the electronic character of the backbone plays a crucial role. Theoretical results demonstrate that the band gap decreases as a function of increasing quinoid character. researchgate.net This is consistent with the findings that the reduced, more quinoidal form of this compound would exhibit a smaller band gap than its neutral, aromatic counterpart. This principle is fundamental in designing organic materials with tailored electronic properties for applications in organic electronics. umich.edu
| Oligo-p-phenylene | Number of Rings | Relative HOMO Energy | Relative LUMO Energy | Relative HOMO-LUMO Gap (ΔE) |
| Benzene (B151609) | 1 | Low | High | Widest |
| Biphenyl | 2 | ↑ | ↓ | ↓ |
| p-Terphenyl | 3 | ↑↑ | ↓↓ | ↓↓ |
| p-Quaterphenyl (B89873) | 4 | ↑↑↑ | ↓↓↓ | ↓↓↓ |
| This compound | 5 | Highest | Lowest | Narrowest |
Advanced Applications of P Quinquephenyl and Its Derivatives
Organic Semiconductors
P-quinquephenyl is a notable organic semiconductor, a class of materials that combines the electronic properties of semiconductors with the processing advantages and mechanical flexibility of organic compounds. rug.nlebsco.com Its rigid, rod-like structure and π-conjugated system are key to its electronic functionality. ontosight.airug.nl
Charge transport in organic semiconductors like this compound occurs through a "hopping" mechanism, where charges (electrons or holes) move between adjacent molecules. rug.nl
Hole Transfer: This process involves the transfer of an electron from a neutral molecule to a neighboring positively charged molecule (cation), effectively moving the positive charge, or "hole." In this compound, hole transfer occurs through the Highest Occupied Molecular Orbital (HOMO). rug.nl Theoretical studies on this compound dimers have shown that it is preferentially a hole conductor in most molecular configurations. rug.nl
Electron Transfer: Conversely, electron transfer involves an electron moving from a negatively charged molecule (anion) to an adjacent neutral molecule, facilitated by the Lowest Unoccupied Molecular Orbital (LUMO). rug.nl
The efficiency of both hole and electron transfer is highly dependent on the mutual orientation and proximity of the this compound molecules. rug.nlnih.gov The splitting of the HOMO and LUMO levels due to interactions between adjacent molecules determines the transfer integral, which in turn influences the mobility of holes and electrons. nih.gov Theoretical analyses suggest that parallel displacements of the molecules, which are possible in the liquid crystalline phase, lead to high electronic coupling values, enhancing charge transfer. rug.nl
The performance of organic field-effect transistors (OFETs) is directly related to the charge carrier mobility of the semiconductor used. For this compound, the hole transport mobility has been investigated in polycrystalline thin films. mdpi.com In these films, a high degree of molecular ordering is crucial for achieving high field-effect mobility. researchgate.net
Research on thermally evaporated polycrystalline films of this compound has demonstrated its potential as a p-type semiconductor. The measured hole transport mobility in these films is comparable to other well-studied organic semiconductors.
| Material | Hole Transport Mobility (cm²/Vs) |
| p-Quaterphenyl (B89873) (p-4P) | 1 x 10⁻² |
| This compound (p-5P) | 1 x 10⁻² |
| p-Sexiphenyl (B32268) (p-6P) | 1 x 10⁻¹ |
| alpha-Sexithienyl (α-6T) | Comparable to p-5P |
| Pentacene | Comparable to p-5P |
This table presents the hole transport mobility for a series of oligophenyls, highlighting the performance of this compound in comparison to related materials. researchgate.net
Hole and Electron Transfer Mechanisms
Organic Light-Emitting Diodes (OLEDs) and Light Emitters
This compound and its derivatives are highly regarded for their application in organic light-emitting diodes (OLEDs), particularly for generating blue light. mdpi.comscilit.com OLEDs are devices that emit light in response to an electric current, with an organic compound acting as the emissive layer. wikipedia.org The rigid and planar structure of this compound, along with its high thermal stability, makes it an excellent candidate for these devices. ontosight.ai
These materials are known to be highly stable blue emitters with a high external photoluminescence quantum yield in their crystalline form. mdpi.com The efficiency of an OLED is influenced by the charge transport properties of the organic layers. P-conjugated molecules like this compound are valued for their efficient light emission and charge transport capabilities. researchgate.net
The development of high-efficiency blue-emitting materials remains a significant challenge in OLED technology. cas.cn this compound derivatives have been synthesized to enhance their light-emitting properties. For instance, polyamides containing this compound segments with biphenylyl pendent groups exhibit strong blue fluorescence in solution. acs.org
Superconducting Materials
A groundbreaking area of research is the discovery of superconductivity in alkali-doped this compound. researchgate.netresearchgate.nethpstar.ac.cn Superconductivity is a phenomenon where a material exhibits zero electrical resistance and the expulsion of magnetic fields when cooled below a critical temperature.
When this compound is doped with potassium, it becomes superconducting. researchgate.netresearchgate.nethpstar.ac.cn This discovery is part of a broader investigation into superconductivity in poly(para-phenylene) (PPP) materials. sci-hub.se The doping process involves intercalating potassium atoms into the this compound crystal structure. researchgate.net
Raman spectroscopy studies have revealed the presence of bipolarons in potassium-doped this compound, which are thought to play a crucial role in the superconducting mechanism, analogous to Cooper pairs in conventional superconductors. researchgate.nethpstar.ac.cn First-principles calculations and X-ray diffraction patterns suggest that the superconducting phase has a layered structure with the chemical formula K₃C₃₀H₂₂ and a P2₁ space group. researchgate.nethpstar.ac.cn
A key characteristic of a superconductor is the Meissner effect, which is the expulsion of a magnetic field from its interior. arxiv.org Solid evidence for the Meissner effect has been observed in potassium-doped this compound through DC magnetic susceptibility measurements. researchgate.netresearchgate.nethpstar.ac.cnarxiv.org
The critical temperature (Tc) is the temperature below which a material becomes superconducting. For potassium-doped this compound, a critical temperature of 7.3 K has been consistently reported. researchgate.netresearchgate.nethpstar.ac.cnarxiv.org AC magnetic susceptibility measurements confirm this transition temperature, with the imaginary part of the susceptibility dropping to nearly zero, indicating the achievement of zero resistivity. researchgate.netresearchgate.netarxiv.org
| Material | Critical Temperature (Tc) in K |
| Potassium-doped this compound | 7.3 |
| Potassium-doped p-Terphenyl (B122091) | 7.2 |
| Potassium-doped Biphenyl (B1667301) | 7.2 |
| Potassium-doped 2,2'-Bipyridine | 7.2 |
This table compares the critical temperature of potassium-doped this compound with other related organic superconductors. researchgate.netresearchgate.net
Role of Bipolarons in Superconductivity
Chain-like organic compounds with conjugated structures, such as this compound, have emerged as potential high-temperature superconductors. arxiv.orgresearchgate.net Research has demonstrated that when this compound, which consists of five phenyl rings connected in a para position, is doped with potassium, it exhibits superconductivity at a critical temperature (Tc) of 7.3 K. researchgate.nethpstar.ac.cn The evidence for this phenomenon is substantiated by DC magnetic susceptibility measurements, which confirm the presence of the Meissner effect in the potassium-doped compound. arxiv.orgresearchgate.net
A key factor in the superconductivity of this material is the formation of bipolarons. arxiv.org The presence of bipolarons in potassium-intercalated this compound has been confirmed through Raman spectroscopy. researchgate.netresearchgate.net These elementary excitations are considered to play a crucial role in the superconducting mechanism. arxiv.orgresearchgate.net A bipolaron's characteristic is analogous to the Cooper pair in the conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. hpstar.ac.cn The formation of bipolarons guarantees that potassium metal has intercalated into the this compound structure, leading to the metallic state necessary for superconductivity. arxiv.orgresearchgate.net The realization of zero-resistivity below the transition temperature is further supported by AC susceptibility measurements, where the imaginary part of the susceptibility is nearly zero. researchgate.net
Organic Field-Effect Transistors (OFETs)
Due to its electrical properties, this compound (also referred to as 5P) is a valuable material for organic field-effect transistors (OFETs). hpstar.ac.cn OFETs are foundational components for flexible, low-cost electronics, and their performance is evaluated by metrics such as carrier mobility, on/off current ratio, and threshold voltage. nih.gov High-quality, large-area single-crystalline films of this compound have been grown specifically for the fabrication of high-performance OFETs. researchgate.net
One significant application involves using a thin layer of this compound to improve the performance of OFETs based on other organic semiconductors. tcichemicals.com It has been reported that inserting a this compound layer can enhance the morphology of the overlying active semiconductor layer, suppressing structural defects that impede carrier transport. tcichemicals.com This leads to a dramatic improvement in device performance. For instance, in a rubrene-based OFET, the insertion of a this compound layer increased the hole mobility by a factor of more than 150. tcichemicals.com Similarly, for a DBTTT-based OFET, the average hole mobility was improved by over 17 times. tcichemicals.com
Below is a data table summarizing the performance improvement of a DBTTT-based OFET with the insertion of a this compound (5P) layer.
| Device Configuration | Average Hole Mobility (μ) [cm²/Vs] | Maximum Hole Mobility (μ) [cm²/Vs] | On/Off Ratio |
| DBTTT only | 0.22 | 0.28 | > 10⁶ |
| DBTTT with 5P layer | 3.86 | 6.34 | > 10⁶ |
This data is based on findings reported for DBTTT-based OFETs. tcichemicals.com
Fluorescence-Based Sensing and Imaging Technologies
The inherent photophysical properties of this compound make it a compound of interest for luminescent materials. ontosight.ai It exhibits fluorescence, and its behavior has been studied for potential applications in fluorescence-based sensing and imaging technologies. ontosight.ai The rigid and well-defined molecular structure contributes to its strong photoluminescence. tcichemicals.comontosight.ai
Studies of this compound single-crystalline films reveal detailed photoluminescence (PL) spectra with a well-defined vibrational structure. mdpi.com The primary emission peaks are observed at specific wavelengths, providing a characteristic spectral fingerprint. mdpi.com The UV-vis and fluorescence spectra of various this compound precursors have also been reported, highlighting their potential as building blocks for more complex fluorescent systems. mit.edu This intrinsic fluorescence is crucial for developing probes and sensors where a change in the emission signal can be correlated to the presence or concentration of a target analyte. mdpi.comfrontiersin.org
The key photoluminescence spectral data for this compound crystals are presented below.
| Spectral Feature | Wavelength (nm) |
| Emission Peak 1 | 406 |
| Emission Peak 2 | 430 |
| Emission Shoulder 1 | 459 |
| Emission Shoulder 2 | 488 |
Data corresponds to the electron-vibrational bands in the PL spectra of this compound crystals. mdpi.com
Building Blocks in Materials Science
Block copolymers represent a straightforward model for achieving self-organized nanostructures, leading to hierarchical arrangements like cylinders, lamellas, and spheres. nycu.edu.twuc.edu The integration of rigid-rod segments like this compound into polymer backbones is a strategy to increase the rigidity of the resulting materials, particularly at high temperatures. nycu.edu.tw
A series of novel side-chain liquid-crystalline block copolymers have been synthesized featuring laterally attached, photoluminescent this compound (QQP) pendants. nycu.edu.tw In these systems, QQP units were copolymerized with flexible blocks like polystyrene (PS) or polyethylene (B3416737) oxide (PEO) via atom transfer radical polymerization (ATRP). nycu.edu.tw The resulting block copolymers self-organize to exhibit a nematic liquid-crystalline phase. nycu.edu.tw The interplay between the rigid QQP segment and the flexible coil block drives the formation of these ordered, hierarchical structures. nycu.edu.twrsc.org The mesophasic (liquid-crystalline) range of these polymers is influenced by the length of the blocks and the nature of the non-mesogenic coil block. nycu.edu.tw
The molecular weights and thermal properties for representative this compound-containing polymers are shown in the table below.
| Polymer | Number Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Isotropization Temperature (Tₙᵢ) [°C] |
| HP1 (Homopolymer) | 8784 | 1.13 | 151.4 |
| PSP1 (Block Copolymer) | 18360 | 1.21 | 139.4 |
| PEOP1 (Block Copolymer) | 10400 | 1.14 | 131.7 |
This data showcases homopolymers (HP) and block copolymers with polystyrene (PSP) and polyethylene oxide (PEOP) blocks. nycu.edu.tw
Q & A
Q. What are the standard synthetic routes for p-quinquephenyl, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of p-quinquephenyl typically involves iterative cross-coupling reactions, such as Suzuki-Miyaura coupling, using biphenyl boronic acid derivatives and halogenated precursors. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol mixtures), and temperature gradients to minimize side reactions like homocoupling. Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm regioregularity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer: UV-Vis spectroscopy identifies π-π* transitions, while fluorescence spectroscopy quantifies quantum yield. FT-IR confirms C-C/C-H bonding, and X-ray crystallography resolves molecular packing. Cyclic voltammetry (CV) evaluates redox behavior, and DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals .
Q. How can researchers ensure reproducibility in this compound-based thin-film fabrication?
Methodological Answer: Standardize spin-coating parameters (e.g., rpm, solvent evaporation rate) and substrate pretreatment (e.g., O₂ plasma). Use atomic force microscopy (AFM) to validate film homogeneity and grazing-incidence XRD to assess crystallinity. Document ambient conditions (humidity, temperature) to mitigate batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound derivatives?
Methodological Answer: Discrepancies often arise from differing film morphologies or measurement techniques (e.g., space-charge-limited current vs. field-effect transistor configurations). Conduct controlled studies using identical substrates and calibration standards. Cross-validate via time-resolved microwave conductivity (TRMC) and Hall effect measurements to isolate intrinsic vs. extrinsic factors .
Q. How do steric and electronic substituent effects influence this compound’s supramolecular assembly in organic semiconductors?
Methodological Answer: Systematic substitution (e.g., electron-withdrawing -CF₃ vs. donating -OCH₃) paired with molecular dynamics simulations (e.g., GROMACS) can predict packing motifs. Experimental validation via grazing-incidence small-angle X-ray scattering (GISAXS) and polarized optical microscopy quantifies alignment and domain sizes .
Q. What computational frameworks best predict this compound’s excited-state dynamics for optoelectronic applications?
Methodological Answer: Time-dependent DFT (TD-DFT) with tuned range-separated functionals (e.g., ωB97X-D3) models singlet-triplet gaps. Non-adiabatic molecular dynamics (NAMD) simulations track exciton diffusion pathways. Compare with transient absorption spectroscopy (TAS) data to refine parameters .
Q. How can conflicting reports on this compound’s environmental stability be reconciled?
Methodological Answer: Accelerated aging tests under controlled UV/oxygen exposure, monitored via in-situ Raman spectroscopy, identify degradation pathways. Pair with gas chromatography-mass spectrometry (GC-MS) to detect byproducts. Meta-analysis of literature should normalize testing protocols (e.g., ISO 4892 for photostability) .
Methodological Best Practices
- Data Contradiction Analysis : Apply error-propagation models to distinguish measurement uncertainty from intrinsic material variability. Use Bland-Altman plots for inter-method comparisons .
- Experimental Design : Follow factorial design (e.g., response surface methodology) to isolate variables in multi-step syntheses .
- Ethical Reporting : Disclose all synthetic yields (including failed attempts) and raw data in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
